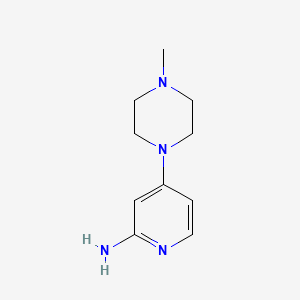

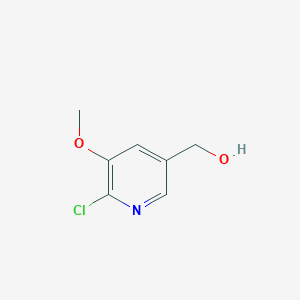

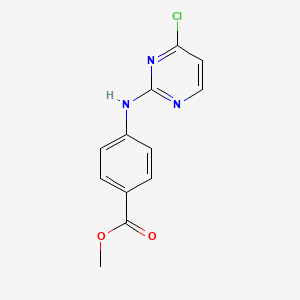

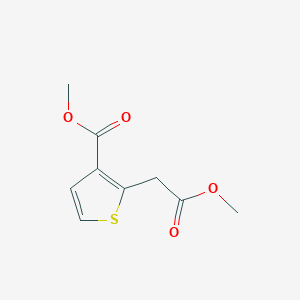

![molecular formula C14H13NO3 B1428722 methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate CAS No. 345264-02-0](/img/structure/B1428722.png)

methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate

Vue d'ensemble

Description

“Methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate” is a chemical compound that has been studied for its potential applications in various fields. It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction with thiosemicarbazide . The reaction was carried out by analogy with a known method . The resulting compounds were found to be a single isomer based on HPLC MS analysis and C NMR spectroscopy .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolo[3,2,1-ij]quinoline core . This core is known to perform a wide range of biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple stages. The compound was introduced into the next stage of the reaction in the form of geometric isomers . The duplication of the characteristic olefinic proton signals suggests that the compounds were isolated as a mixture of E-isomers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully known. It is known to be a solid . The SMILES string for this compound isCC(N1C2=C3C=CC=C2CCC1)=C3CCN.O=C(O)C(O)C(O)C(O)=O .

Applications De Recherche Scientifique

Antibacterial Agents

Methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate has been studied for its antibacterial properties. One such study synthesized a series of related compounds, finding that certain derivatives exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990). Another study prepared optically active versions of these compounds, which showed effective antibacterial activities, with some having good intravenous efficacy and high aqueous solubility (Tsuji, Tsubouchi, & Ishikawa, 1995).

Asthma Treatment

In the context of asthma treatment, derivatives of methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate have shown promise. Research into pyrroloquinoline derivatives for their in vitro and in vivo activities against histamine, platelet activating factor (PAF), and leukotrienes, which are important in asthma, has identified certain compounds with potent antagonism against both histamine and PAF. One such compound, KC 11404, demonstrated effectiveness against the histaminic phase of antigen-induced bronchospasm and PAF-induced bronchoconstriction in guinea pig models (Paris et al., 1995).

Anticoagulant Activity

The anticoagulant activity of pyrroloquinolin derivatives has also been explored. A study reported the synthesis of new ethylidene and spiro derivatives of pyrroloquinolin-2-ones, which were evaluated for their inhibitory activity against blood coagulation factors Xa and XIa (Novichikhina et al., 2020).

Diuretic Properties

There has been research into the diuretic properties of compounds related to methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate. Studies have synthesized series of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrroloquinoline-5-carboxamides and evaluated their effects on urinary function, finding some compounds with diuretic effects exceeding those of known diuretics like hydrochlorothiazide (Ukrainets et al., 2018).

Anticancer Applications

The potential of these compounds in anticancer applications has been investigated. A study focused on synthesizing 6-substituted 2,3-dihydro-1H-pyrroloquinoline derivatives as potential cytotoxic agents. Some of these compounds showed selective cytotoxic effects towards leukemia cells, highlighting their potential in cancer therapy (Rao et al., 2015).

Safety And Hazards

This compound is classified as an Eye Irritant 2 and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes the pictograms GHS07, the signal word “Warning”, and the hazard statements H315 and H319 . Precautionary measures include P305 + P351 + P338 .

Propriétés

IUPAC Name |

methyl 2-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-14(17)13(16)11-8-15-7-3-5-9-4-2-6-10(11)12(9)15/h2,4,6,8H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUMSXHHLXAQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CN2CCCC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

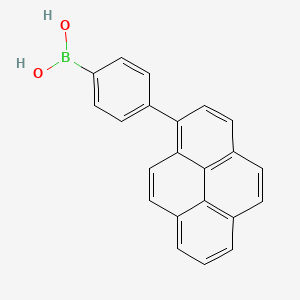

![3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B1428644.png)